
Bitopertin
Overview
Description
Mechanism of Action: Bitopertin (RG1678) is a non-competitive, selective glycine transporter 1 (GlyT1) inhibitor with an IC50 of 25 nM for human GlyT1b . By blocking glycine reuptake, it elevates synaptic glycine levels, enhancing N-methyl-D-aspartate receptor (NMDAR) activity and modulating heme biosynthesis pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bitopertin involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Piperazine Derivative: This involves the reaction of a substituted pyridine with piperazine under controlled conditions to form the piperazine derivative.
Coupling Reaction: The piperazine derivative is then coupled with a substituted benzene derivative through a nucleophilic substitution reaction.
Final Modifications: The final product is obtained after several purification steps, including crystallization and chromatography, to ensure the desired purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Bitopertin undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur-containing moiety, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.
Substitution: Nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and potassium carbonate are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which are often intermediates in further synthetic modifications .
Scientific Research Applications
Bitopertin is an investigational, orally-administered inhibitor of glycine transporter 1 (GlyT1) . It is designed to modulate heme biosynthesis by restricting glycine availability, which decreases the accumulation of protoporphyrin IX (PPIX) . Disc Medicine, Inc. is developing this compound as a potential treatment for hematologic diseases, including erythropoietic porphyrias . As of April 1, 2024, this compound is not approved for use as a therapy in any jurisdiction worldwide .
Erythropoietic Protoporphyria (EPP)
Targeting the Pathophysiology of EPP: this compound targets the underlying pathophysiology of EPP by reducing PPIX levels .
Clinical Trials: this compound has been evaluated in phase 2 clinical trials for patients with EPP . These include the open-label trial BEACON and the randomized, double-blind, placebo-controlled trial AURORA .
AURORA Study:
- The AURORA study demonstrated statistically significant reductions in PPIX compared to placebo in both 20 mg and 60 mg dose groups .
- The study also showed improvements in measures of light tolerance in both dose groups, though these did not reach statistical significance compared to placebo .
- There were dose-dependent reductions in phototoxic reactions with pain, with statistical significance at the 60 mg dose compared to placebo .
- Dose-dependent improvements were seen in the Patient Global Impression of Change (PGIC), with statistical significance at the 60 mg dose compared to placebo .
BEACON Study:
- Updated data from BEACON demonstrated significant, consistent reductions in PPIX greater than 40% and improvements in sunlight tolerance .
- The study showed robust improvements across all measures of sunlight tolerance, including a greater than 3x improvement over historical control of a precedented pivotal endpoint .
- This compound was generally well-tolerated with stable hemoglobin at both dose levels .
- The mean cumulative total time in light observed over the 6-month treatment period on days without pain was 222.6 ± 129.3 hours, approximately a 3-fold increase relative to historical control .
- The proportion of days without symptoms (with sun exposure) increased from 33% during screening to 78% while on treatment, and patient-reported phototoxic reactions decreased by 92% with this compound compared to baseline .
- Nearly all participants reported their EPP was much better or a little better at the end of the study .
Other Potential Applications
Mechanism of Action
Bitopertin exerts its effects by inhibiting the glycine transporter 1 (GlyT1). This inhibition increases the levels of glycine in the synaptic cleft, which acts as a co-agonist with glutamate at N-methyl-D-aspartate (NMDA) receptors. In erythropoietic protoporphyria, this compound reduces the availability of glycine for heme biosynthesis, thereby decreasing the accumulation of protoporphyrin IX .
Comparison with Similar Compounds
Pharmacokinetics :
- Half-life: 52 hours in humans, supporting once-daily dosing .
- Blood-brain barrier penetration confirmed via positron emission tomography (PET), with plasma concentrations correlating to GlyT1 occupancy .
GlyT1 Inhibitors
Structural and Functional Comparisons :
- Binding Dynamics : this compound binds GlyT1 via hydrogen bonds and π-stacking, unlike the benzoylpiperazine chemotype inhibitor Cmpd1, which uses distinct interactions .
- Efficacy : this compound’s prolonged half-life (52h vs. 4–6h in rodents) enables sustained effects, contrasting with shorter-acting inhibitors like ALX-1393 .
Pain Management Agents
Mechanistic and Clinical Comparisons :
- Efficacy : In chronic constriction injury (CCI) models, this compound (2 mg/kg) matched gabapentin’s (300 mg/kg) pain relief but with delayed peak effect (4–6h vs. 2h) .
- Safety : this compound lacks gabapentin’s sedative effects, preserving motor activity and anxiety thresholds .
Iron Chelators in β-Thalassemia
- Deferiprone : Combined use with this compound blunted hematologic improvements, suggesting iron restriction counteracts this compound’s benefits .
Table 1. Key Preclinical Findings for this compound
Table 2. Clinical Trial Outcomes
Indication | Phase | Dose | Result | Reference |
---|---|---|---|---|
Schizophrenia | III | 10–60 mg/d | Failed primary endpoint | |
EPP (BEACON) | II | 20–60 mg/d | ↓ PPIX, ↑ light tolerance |
Biological Activity
Bitopertin is a selective inhibitor of the glycine transporter type 1 (GlyT1), which has been investigated for its potential therapeutic effects in various neuropsychiatric disorders, particularly schizophrenia and erythropoietic protoporphyria (EPP). By inhibiting glycine reuptake, this compound increases glycine levels in the synaptic cleft, which may enhance NMDA receptor function and improve symptoms associated with these conditions.
This compound's primary mechanism involves the inhibition of GlyT1, leading to increased availability of glycine, an essential co-agonist at NMDA receptors. This modulation is believed to address the hypofunctionality of NMDA receptors observed in schizophrenia, particularly concerning negative symptoms.
Clinical Trials and Findings
A notable study published in JAMA Psychiatry assessed the efficacy of this compound in treating negative symptoms of schizophrenia. The trial involved multiple dosing regimens, with significant findings as follows:
- Dosing and Efficacy :
- 10 mg/day : Mean reduction in negative symptoms score was −25% (P = .049).
- 30 mg/day : Similar reduction of −25% (P = .03).
- Placebo : Mean reduction was −19% (P not significant).
The results indicated a potential inverted U-shaped dose-response relationship, where lower doses were more effective compared to higher doses (60 mg/day showed no significant difference from placebo) .
Table: Summary of Efficacy Results from Clinical Trials
Dose (mg/day) | Mean Reduction in Negative Symptoms Score (%) | Statistical Significance |
---|---|---|
10 | -25 | P = .049 |
30 | -25 | P = .03 |
Placebo | -19 | Not significant |
Mechanism and Clinical Impact
In a recent Phase 2 AURORA trial, this compound was evaluated for its efficacy in patients with EPP, a rare genetic disorder characterized by painful phototoxic reactions due to protoporphyrin IX (PPIX) accumulation. The findings demonstrated:
- Significant reductions in PPIX levels : Approximately 40% reduction in the 60 mg cohort compared to placebo.
- Improvement in light tolerance and quality of life : Statistically significant improvements were observed across various measures .
Table: Key Findings from AURORA Trial
Dose (mg/day) | Reduction in PPIX (%) | Improvement in Light Tolerance | Statistical Significance |
---|---|---|---|
20 | Not specified | Nominal significance | P = .026 |
60 | ~40 | Significant improvement | P = .013 |
Case Studies and Preclinical Evidence
Preclinical studies have supported the clinical findings regarding this compound's biological activity. For example:
- Chronic Pain Models : this compound has shown efficacy in ameliorating allodynia and hyperalgesia in animal models, suggesting its potential for treating chronic pain conditions .
- Glycine Concentration Studies : Research indicated that this compound significantly increased glycine concentrations in cerebrospinal fluid without affecting blood levels, which may enhance its therapeutic profile by targeting central nervous system pathways .
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for studying Bitopertin’s mechanism of action in hematologic disorders?
- Answer : Preclinical studies often utilize murine models of β-thalassemia (e.g., Hbbth3/+ mice) to evaluate this compound’s effects on anemia, iron metabolism, and oxidative stress. Key endpoints include hemoglobin levels, reticulocyte counts, and liver iron staining via Prussian blue . For mechanistic insights, in vitro assays measuring glycine uptake inhibition in erythroid progenitor cells or Western blot analysis of heme synthesis markers (e.g., hepcidin, HO-1) are recommended .
Q. How should researchers design dose-response studies for this compound in preclinical models?
- Answer : Dose optimization should consider species-specific pharmacokinetics. In murine studies, a daily oral dose of 30 mg/kg for 28 days demonstrated efficacy in reducing liver iron overload and oxidative stress while upregulating hepcidin. Parallel control groups (vehicle-treated) and co-treatment arms (e.g., deferiprone) are critical to assess combinatorial effects . Statistical analysis via two-way ANOVA with post-hoc tests (e.g., Holm-Sidak) is advised for multi-group comparisons .
Q. What biomarkers are validated for assessing this compound’s therapeutic efficacy in erythropoietic disorders?
- Answer : Key biomarkers include:
- Hematologic : Hemoglobin (Hb), reticulocyte count, mean corpuscular volume (MCV).
- Iron metabolism : Serum hepcidin, liver iron content (quantified via histology or MRI).
- Oxidative stress : Carbonylated proteins (OxyBlot), antioxidant enzymes (e.g., Nqo1, Prx2) .
In clinical trials, reduction of protoporphyrin IX (PPIX) serves as a surrogate endpoint for accelerated approval .
Q. How can researchers ensure reproducibility in this compound studies?
- Answer : Detailed documentation of experimental protocols (e.g., dosing regimen, sample preparation) is essential. For in vivo studies, standardize housing conditions, diet, and genetic backgrounds. In molecular assays, include positive/negative controls (e.g., Nrf2-/- mice to validate target specificity) and report statistical power calculations .
Q. What are the ethical considerations for this compound studies involving animal models?
- Answer : Follow institutional guidelines for humane endpoints (e.g., monitoring Hb levels to prevent severe anemia). Justify sample sizes using power analysis to minimize animal use. For genetic models, disclose breeding strategies and genetic validation methods .
Advanced Research Questions
Q. How can contradictory findings between preclinical and clinical data on this compound be reconciled?
- Answer : Preclinical studies in β-thalassemia mice show improved Hb and reduced iron overload, but clinical trials (e.g., AURORA, BEACON) focus on PPIX reduction in erythropoietic protoporphyria (EPP). To address discrepancies:
- Compare interspecies differences in heme synthesis pathways.
- Evaluate clinical trial design (e.g., patient stratification, endpoints) vs. preclinical models.
- Conduct translational studies using patient-derived erythroid progenitors .
Q. What methodological frameworks (e.g., PICOT) are suitable for designing Phase 3 trials for this compound?
- Answer : Apply the PICOT framework:
- P : Patients with EPP or β-thalassemia.
- I : Oral this compound (e.g., 60 mg/day).
- C : Placebo or standard care (e.g., deferiprone).
- O : Reduction in PPIX (surrogate endpoint) or Hb normalization.
- T : 6–12 months for efficacy assessment.
Ensure alignment with FDA guidance on surrogate endpoints and confirmatory trial design .
Q. How can researchers analyze this compound’s dual role in heme synthesis modulation and Nrf2 activation?
- Answer : Use molecular docking simulations to study this compound’s interaction with Keap1-Nrf2 complexes. Validate findings via co-immunoprecipitation (Co-IP) and ubiquitination assays in osteoclast differentiation models. Compare outcomes in wild-type vs. Nrf2-/- mice to isolate mechanisms .
Q. What strategies mitigate confounding variables in this compound combination therapies (e.g., with deferiprone)?
- Answer : In murine studies, co-administration of this compound and deferiprone worsened anemia despite early Hb improvements. To address this:
- Conduct pharmacokinetic studies to rule out drug interactions.
- Use factorial design experiments to isolate individual vs. synergistic effects.
- Monitor oxidative stress markers to assess compensatory pathways .
Q. How should researchers address heterogeneity in patient responses to this compound during clinical trials?
- Answer : Implement subgroup analyses based on genetic variants (e.g., ALAS2 mutations in EPP). Use adaptive trial designs to modify dosing or enrollment criteria. Incorporate real-world evidence (e.g., EPP LIGHT survey) to identify predictors of response .
Q. Methodological Recommendations
- Data Analysis : Use mixed-effects models for longitudinal clinical data. For preclinical studies, report effect sizes (e.g., Cohen’s d) alongside p-values .
- Literature Review : Prioritize primary studies from PubMed and ClinicalTrials.gov . Exclude non-peer-reviewed sources (e.g., ) .
- Ethical Compliance : Disclose conflicts of interest and adhere to CONSORT guidelines for clinical trial reporting .
Properties
IUPAC Name |
[4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[5-methylsulfonyl-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F7N3O4S/c1-12(20(23,24)25)35-17-4-3-14(36(2,33)34)10-15(17)19(32)31-7-5-30(6-8-31)18-16(22)9-13(11-29-18)21(26,27)28/h3-4,9-12H,5-8H2,1-2H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUGYIUSCYNSQR-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F7N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80233556 | |
Record name | Bitopertin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80233556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845614-11-1 | |
Record name | Bitopertin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845614-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bitopertin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845614111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bitopertin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12426 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bitopertin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80233556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BITOPERTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8L6AN59YY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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